3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-butyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2/c1-2-3-13-33-20-30-26-24(21-7-5-4-6-8-21)18-34(27(26)28(33)36)19-25(35)32-16-14-31(15-17-32)23-11-9-22(29)10-12-23/h4-12,18,20H,2-3,13-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAICJPWECMBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS No. 1226440-95-4) is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.58 g/mol. The structure features a butyl group and a piperazine moiety, which are often associated with enhanced bioactivity in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C28H30FN5O2 |
| Molecular Weight | 487.58 g/mol |
| CAS Number | 1226440-95-4 |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This could imply a role in modulating mood and behavior.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : The compound's structural components may confer antibacterial properties, as seen in related pyrimidine derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study conducted on similar pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at concentrations of 1 mM in DMSO, showing promising results in inhibiting bacterial growth .
Cardiovascular Applications
The compound’s ability to modulate platelet aggregation was investigated in the context of cardiovascular therapy. Similar compounds have been shown to inhibit platelet activation pathways effectively . This raises the possibility that 3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one may also possess antiplatelet properties.
Comparison with Similar Compounds
Structural Analogues with the Pyrrolo[3,2-d]pyrimidin-4-one Core
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Activity
- Piperazine Derivatives: The target compound’s 4-(4-fluorophenyl)piperazine moiety differs from Mirodenafil’s sulfonylpiperazine, likely altering target specificity. Fluorine substitution can enhance binding affinity via halogen bonds . In contrast, the GPCR ligand () uses a morpholino group for hydrogen bonding, reducing logP compared to the target compound .
Thioether vs. Oxoethyl Linkers :
- Thioether-containing analogs () show lower metabolic stability than the target compound’s oxoethyl linker, which is less prone to oxidation .
Q & A
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, Pd(OAc), 90°C | 82 | 98.5 | |
| THF, CuI, 80°C | 65 | 97.2 | |
| EtOH, No Catalyst, 70°C | 38 | 95.0 |
Q. Table 2: Receptor Binding Affinity Profile
| Receptor | IC (nM) | Selectivity Index |
|---|---|---|
| 5-HT | 12 ± 2 | 1 (Reference) |
| D | 1,450 ± 120 | 121 |
| α | 890 ± 75 | 74 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
